Erucyl alcohol

Descripción

Propiedades

IUPAC Name |

(Z)-docos-13-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOQKXQWGLAKSK-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026591 | |

| Record name | (Z)-Docos-13-enol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-98-1 | |

| Record name | Erucyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erucyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosen-(13)-ol-(1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-Docos-13-enol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-docos-13-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERUCYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OOE093KBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Erucyl Alcohol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

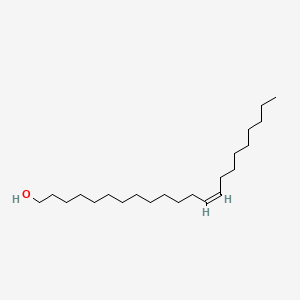

Erucyl alcohol, systematically known as (13Z)-docos-13-en-1-ol, is a long-chain, monounsaturated fatty alcohol.[1][2] Its unique molecular structure, featuring a 22-carbon chain with a single cis-double bond at the 13th position and a terminal hydroxyl group, imparts amphiphilic properties that make it a valuable compound in various scientific and industrial applications, including a potential role in pharmaceutical formulations.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by the chemical formula C22H44O.[1] Its structure consists of a long hydrophobic hydrocarbon tail and a hydrophilic hydroxyl head. The presence of the cis-double bond introduces a kink in the hydrocarbon chain, influencing its physical properties such as melting point and packing behavior in molecular assemblies.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (13Z)-docos-13-en-1-ol |

| CAS Number | 629-98-1 |

| Chemical Formula | C22H44O |

| Molecular Weight | 324.58 g/mol |

| InChI | InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9- |

| InChIKey | CFOQKXQWGLAKSK-KTKRTIGZSA-N |

| SMILES | CCCCCCCC/C=C\CCCCCCCCCCCCO |

| Synonyms | Erucic alcohol, cis-13-Docosen-1-ol |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White, soft solid or colorless to pale yellow liquid | [1] |

| Melting Point | 31-32 °C | [3] |

| Boiling Point | 188-190 °C at 0.5 mmHg | [4] |

| Solubility | Soluble in alcohol and most organic solvents; low solubility in water. | [1] |

| Stability | Stable under normal conditions; may undergo oxidation upon prolonged exposure to air. | [1] |

Potential Biological Interactions

While specific signaling pathways involving this compound are not yet well-defined, research on long-chain fatty alcohols suggests potential biological interactions. For instance, long-chain fatty alcohols have been shown to inhibit the uptake of oleic acid in rat intestinal epithelial cells (IEC-6).[5] This suggests a possible interaction with fatty acid transport proteins like FAT/CD36 and FATP4, which are expressed in these cells.[5] Further research is needed to elucidate the precise mechanism and downstream cellular effects of this compound.

The following diagram illustrates a hypothetical interaction based on these findings.

Caption: Postulated Inhibition of Oleic Acid Uptake.

Applications in Drug Development

The amphiphilic nature of this compound makes it a candidate for use in pharmaceutical formulations, particularly in drug delivery systems. Long-chain fatty alcohols can be incorporated into lipid-based delivery vehicles such as lipid nanoparticles (LNPs) and topical creams.[6][7][8][9][10][11] In these systems, they can function as co-emulsifiers, stabilizers, or penetration enhancers. While specific applications of this compound in marketed drug products are not extensively documented, its properties are analogous to other fatty alcohols used in pharmaceutical excipients. It can also serve as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[][13][14][15]

Experimental Protocols

Synthesis of this compound from Methyl Erucate

A common method for the synthesis of this compound is the reduction of an erucic acid ester, such as methyl erucate, using a strong reducing agent like lithium aluminum hydride (LiAlH4).[4][16][17][18][19][20]

Materials:

-

Methyl erucate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether

-

3 N Sulfuric acid

-

Sodium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a stirrer and condenser, prepare a solution of 6.7 g (0.177 mole) of lithium aluminum hydride in 700 cc of anhydrous diethyl ether.[4]

-

Slowly add 100 g (0.285 mole) of methyl erucate to the LiAlH4 solution.[4]

-

After the addition is complete, pour the reaction mixture into ice water.[4]

-

Acidify the mixture with 300 cc of 3 N sulfuric acid.[4]

-

Transfer the mixture to a separatory funnel and separate the ether layer.[4]

-

Wash the ether layer with water until neutral.[4]

-

Dry the ether layer over sodium sulfate.[4]

-

Distill the product to obtain pure this compound. The expected boiling point is 188-190 °C at 0.5 mmHg.[4]

The following diagram outlines the workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Analytical Methods

Gas Chromatography (GC)

GC is a standard method for assessing the purity of this compound and for its quantification in mixtures.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for fatty alcohol analysis (e.g., a polar-phase column).

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., hexane or chloroform).

-

If necessary, derivatization to a more volatile form (e.g., silylation) can be performed, but is often not required for fatty alcohols.

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 275 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

The retention time of the this compound peak is used for identification, and the peak area is used for quantification against a standard curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups in the this compound molecule.

Instrumentation:

-

FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

For ATR-FTIR, a small amount of the sample is placed directly on the ATR crystal.

-

Alternatively, a thin film of the molten sample can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

A background spectrum is recorded first.

-

The sample spectrum is then recorded, typically as an average of 16-32 scans at a resolution of 4 cm⁻¹.

Expected Characteristic Peaks for this compound:

-

O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹.

-

C-H stretch (alkane): Sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C stretch (alkene): A weak to medium absorption around 1650 cm⁻¹.

-

C-O stretch (primary alcohol): A strong absorption in the region of 1050-1075 cm⁻¹.

Conclusion

This compound is a long-chain fatty alcohol with distinct physicochemical properties that make it a compound of interest for researchers and drug development professionals. Its synthesis from readily available natural sources like rapeseed oil, coupled with its potential applications in pharmaceutical formulations, underscores its importance.[1][3] The experimental protocols and analytical methods described in this guide provide a solid foundation for the synthesis, purification, and characterization of this compound in a laboratory setting. Further research into its biological activities and specific applications in drug delivery is warranted to fully explore its potential in the pharmaceutical field.

References

- 1. CAS 629-98-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Influence of fatty alcohol and other fatty acid derivatives on fatty acid uptake into rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A lipid toolbox of sugar alcohol fatty acid monoesters for single-component lipid nanoparticles with temperature-controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of Ethanol as a Preservative in Topical Formulation on the Dermal Penetration Efficacy of Active Compounds in Healthy and Barrier-Disrupted Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an Alcohol Dilution-Lyophilization Method for Preparing Lipid Nanoparticles Containing Encapsulated siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. WO2011070318A2 - Topical formulation - Google Patents [patents.google.com]

- 13. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 16. Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4) [commonorganicchemistry.com]

- 17. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 18. ch.ic.ac.uk [ch.ic.ac.uk]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Characteristics of (Z)-docos-13-en-1-ol

This technical guide provides a comprehensive overview of the key physical characteristics of (Z)-docos-13-en-1-ol, a long-chain unsaturated fatty alcohol. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed experimental methodologies.

Chemical Identity

-

Systematic Name: (Z)-docos-13-en-1-ol[1]

-

Common Synonyms: Erucyl alcohol, cis-13-Docosen-1-ol[1]

-

Molecular Weight: 324.58 g/mol [2][4], approximately 324.6 g/mol [1][3][5]

Quantitative Physical Data

The physical properties of (Z)-docos-13-en-1-ol are summarized in the table below, providing a clear reference for its fundamental characteristics.

| Physical Property | Value | Unit | Source |

| Melting Point | 33 | °C | [6] |

| Boiling Point | 225 | °C at 5 mmHg | [6] |

| Density | 0.847 | g/cm³ | [6] |

| Water Solubility | Insoluble | - | [7] |

| Solubility in Organic Solvents | Soluble | in alcohol | [8] |

| Log P (Octanol/Water Partition Coefficient) | 7.577 | - | [4] |

| Log₁₀WS (Water Solubility) | -8.15 | - | [4] |

Note: Some values are calculated properties based on computational models.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of long-chain fatty alcohols like (Z)-docos-13-en-1-ol.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [9]

-

Sample Preparation: A small amount of dry, powdered (Z)-docos-13-en-1-ol is packed into a capillary tube to a height of 2-3 mm.[10] The tube is then tapped to ensure the sample is compact.[10][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Logical Flow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Due to its high molecular weight, the boiling point of (Z)-docos-13-en-1-ol is determined under reduced pressure (vacuum) to prevent decomposition at high temperatures.

Methodology: Vacuum Distillation

-

Apparatus Setup: A small quantity of (Z)-docos-13-en-1-ol is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump. A thermometer is positioned so that the bulb is just below the side arm leading to the condenser.

-

Pressure Reduction: The pressure inside the apparatus is slowly reduced to the desired level (e.g., 5 mmHg) using the vacuum pump.

-

Heating: The distillation flask is heated gently.

-

Data Recording: The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.[12]

Experimental Setup for Vacuum Boiling Point Determination

Caption: Key Components for Boiling Point Measurement.

The density of a substance is its mass per unit volume. For a waxy solid like (Z)-docos-13-en-1-ol, the density is typically measured in its liquid state.

Methodology: Pycnometer Method

-

Pycnometer Calibration: A pycnometer (a flask with a specific volume) is weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., water) at a specific temperature, and weighed again (m₂).

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with molten (Z)-docos-13-en-1-ol at the same temperature and weighed (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_reference

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Assessment

-

Sample Preparation: A small, measured amount of (Z)-docos-13-en-1-ol (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water or an organic solvent) is added to the test tube.[13]

-

Observation: The mixture is agitated vigorously for a set period. The solubility is determined by visual inspection. If the solid completely disappears, it is considered soluble. If it remains unchanged, it is insoluble. If some of the solid dissolves, it is partially soluble.[14]

-

Temperature Control: The determination is carried out at a constant temperature, as solubility is temperature-dependent.

Given the long hydrocarbon chain of (Z)-docos-13-en-1-ol, its solubility in polar solvents like water is expected to be very low, while it should be readily soluble in nonpolar organic solvents.[15]

References

- 1. This compound | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13-Docosen-1-ol, (Z)- [webbook.nist.gov]

- 3. 13-Docosen-1-ol, (13Z)- | C22H44O | CID 94773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13-Docosen-1-ol, (Z)- (CAS 629-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 13-Docosen-1-ol, (13E)- | C22H44O | CID 5911048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CIS-13-DOCOSENOL | CAS#:629-98-1 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. (Z)-13-octadecen-1-ol, 69820-27-5 [thegoodscentscompany.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. bellevuecollege.edu [bellevuecollege.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Erucyl Alcohol (CAS No. 629-98-1): A Technical Guide for Researchers and Drug Development Professionals

Introduction: Erucyl alcohol, with the confirmed Chemical Abstracts Service (CAS) number 629-98-1, is a long-chain, monounsaturated fatty alcohol.[1][2][3][4] Its chemical designation is (Z)-docos-13-en-1-ol.[1][2] This document serves as an in-depth technical resource, providing comprehensive data on its physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its potential applications in drug development, particularly in topical delivery systems.

Physicochemical Properties of this compound

This compound is characterized as a white, soft, waxy solid at room temperature with an almost odorless quality.[5] Its long hydrocarbon chain renders it soluble in alcohol and most organic solvents, while having low solubility in water.[2] This amphiphilic nature, stemming from its hydroxyl head and long lipid tail, is key to its functions as an emulsifier, emollient, and surfactant.[2][6]

| Property | Value | Reference |

| CAS Number | 629-98-1 | [1][2][3][4] |

| Molecular Formula | C22H44O | [1][2][7] |

| Molecular Weight | 324.58 g/mol | [7] |

| IUPAC Name | (Z)-docos-13-en-1-ol | [1][2] |

| Synonyms | cis-13-Docosenol, Erucic alcohol | [2] |

| Melting Point | 33°C | [7] |

| Boiling Point | 225°C at 5 mmHg | [7] |

| Density | 0.847 g/cm³ | [7] |

| Appearance | White, soft solid | [5] |

| Solubility | Soluble in alcohol and most organic solvents; low solubility in water. | [2] |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Erucic Acid Methyl Ester

The industrial production of fatty alcohols is commonly achieved through the catalytic hydrogenation of fatty acid methyl esters.[8] This protocol outlines a two-step process: the esterification of erucic acid to its methyl ester, followed by catalytic hydrogenation to yield this compound.

Step 1: Esterification of Erucic Acid

This step converts erucic acid to erucic acid methyl ester to prevent catalyst deactivation by the carboxylic acid group during hydrogenation.

-

Materials: Erucic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate, Round-bottom flask, Reflux condenser, Separatory funnel, Rotary evaporator.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve erucic acid in a 10-fold molar excess of anhydrous methanol.

-

Carefully add concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the erucic acid weight).

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude erucic acid methyl ester.

-

Step 2: Hydrogenation of Erucic Acid Methyl Ester

This step reduces the methyl ester to the primary alcohol, this compound.

-

Materials: Erucic acid methyl ester, Copper chromite catalyst, Anhydrous ethanol (solvent), High-pressure autoclave reactor equipped with a stirrer and temperature/pressure controls, Hydrogen gas source, Filtration setup.

-

Procedure:

-

Charge the high-pressure autoclave with erucic acid methyl ester and anhydrous ethanol.

-

Add the copper chromite catalyst (e.g., 1-5% by weight of the ester).

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 25-30 MPa.[8]

-

Heat the reactor to 200-300°C with continuous stirring.[8]

-

Maintain these conditions for 2-4 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate contains this compound, which can then be purified.

-

Purification of this compound

The crude this compound obtained from synthesis can be purified by recrystallization.

-

Materials: Crude this compound, Ethanol (95%), Beaker, Heating plate, Ice bath, Buchner funnel and flask, Filter paper.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of large crystals.

-

Further cool the solution in an ice bath to maximize crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol to remove impurities.

-

Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point.

-

Analytical Quality Control Methods

1. Gas Chromatography (GC)

-

Objective: To determine the purity of this compound and identify any volatile impurities.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like hexane or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the functional groups present in the molecule.

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a melt between two KBr plates or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Look for characteristic absorption bands:

-

Broad O-H stretch around 3300 cm⁻¹ (indicative of the alcohol group).

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

C=C stretch around 1650 cm⁻¹ (indicative of the double bond).

-

C-O stretch in the range of 1050-1150 cm⁻¹.

-

3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify this compound, particularly in formulations.

-

Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

-

Analysis: Quantify the concentration of this compound by comparing the peak area to a standard curve prepared from known concentrations of a pure standard.

Applications in Drug Development

Long-chain fatty alcohols like this compound are valuable excipients in pharmaceutical formulations, especially for topical and transdermal drug delivery.[6] Their emollient properties help to soften and hydrate the skin, while their lipid nature allows them to act as penetration enhancers.[6][9]

Role as a Permeation Enhancer

Fatty alcohols can enhance the permeation of drugs through the stratum corneum, the outermost layer of the skin, which is the primary barrier to drug absorption. The proposed mechanism involves the disruption of the highly ordered lipid bilayers in the stratum corneum, thereby increasing the fluidity of the lipid matrix and facilitating drug diffusion.[10]

Potential Anti-Inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, other structurally related alcohols have demonstrated such activity. For instance, patchouli alcohol has been shown to inhibit the production of inflammatory mediators by suppressing the NF-κB and ERK signaling pathways.[11] Given that many inflammatory skin conditions are targets for topical drug delivery, investigating the potential anti-inflammatory effects of this compound is a promising area of research. A hypothetical mechanism could involve the inhibition of pro-inflammatory cytokine production.

Conclusion

This compound (CAS No. 629-98-1) is a well-characterized long-chain fatty alcohol with significant potential in the pharmaceutical sciences. Its defined physicochemical properties and established roles of similar molecules as formulation excipients and permeation enhancers make it a compound of interest for the development of novel topical and transdermal drug delivery systems. The provided experimental protocols offer a foundation for its synthesis, purification, and analysis in a research setting. Further investigation into its specific biological activities, such as potential anti-inflammatory effects, is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Production of medium chain length fatty alcohols from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. thebeautycrop.com [thebeautycrop.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of patchouli alcohol in RAW264.7 and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Erucyl Alcohol: A Technical Guide

Introduction

Erucyl alcohol, systematically known as (Z)-docos-13-en-1-ol, is a long-chain monounsaturated fatty alcohol.[1][2] Its chemical formula is C22H44O.[3] With a long hydrophobic hydrocarbon tail and a hydrophilic hydroxyl group, it finds applications as an emulsifier, surfactant, and lubricant in various industries, including cosmetics and pharmaceuticals.[3] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support researchers, scientists, and drug development professionals in its analysis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.[4]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.35 | Multiplet | 2H | -CH=CH- (Olefinic protons) |

| 3.64 | Triplet | 2H | -CH₂-OH (Protons on the carbon bearing the hydroxyl group) |

| 2.01 | Multiplet | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |

| 1.56 | Quintet | 2H | -CH₂-CH₂-OH (Protons on the carbon β to the hydroxyl group) |

| 1.27 | Broad Singlet | ~30H | -(CH₂)n- (Methylene protons in the long alkyl chain) |

| 0.88 | Triplet | 3H | -CH₃ (Terminal methyl protons) |

Table 1: ¹H NMR Spectroscopic Data for this compound.[4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| 130.0 | -CH=CH- (Olefinic carbons) |

| 63.1 | -CH₂-OH (Carbon bearing the hydroxyl group) |

| 32.8 | -CH₂-CH₂-OH |

| 29.7 | -(CH₂)n- (Bulk methylene carbons) |

| 29.5 | Allylic carbons |

| 25.7 | Methylene carbon |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ (Terminal methyl carbon) |

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3005 | Medium | =C-H stretch (olefinic) |

| 2924 | Strong | C-H stretch (asymmetric, methylene) |

| 2853 | Strong | C-H stretch (symmetric, methylene) |

| 1655 | Weak | C=C stretch (alkene) |

| 1465 | Medium | C-H bend (methylene) |

| 1260-1050 | Strong | C-O stretch |

| 722 | Medium | -(CH₂)n- rock |

Table 3: Key IR Absorption Bands for this compound.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns.[4] For long-chain alcohols like this compound, common fragmentation patterns include:

-

α-Cleavage: Breakage of the bond adjacent to the carbon bearing the hydroxyl group. This is a characteristic fragmentation for alcohols due to the resonance stabilization of the resulting cation.[6]

-

Dehydration (Loss of Water): Elimination of a water molecule (M-18) from the molecular ion.[6]

Experimental Protocols

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[4]

Instrumentation and Data Acquisition:

-

Instrumentation: Spectra are acquired on a 300 or 400 MHz NMR spectrometer.[4]

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[4]

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to yield single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

IR Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR)-FTIR: A small amount of solid this compound is placed directly onto the ATR crystal.[4]

-

Melt Sample: The alcohol is gently heated to its melting point, and a thin film is created between two salt plates (e.g., NaCl or KBr).[4][7]

Instrumentation and Data Acquisition:

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4][7]

-

Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is recorded first. Subsequently, the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.[4]

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[4]

Ionization and Analysis:

-

Ionization: Electron Ionization (EI) is a common method for the analysis of such compounds.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole or time-of-flight analyzer.[4]

-

Detection: The abundance of each ion is measured by a detector to generate a mass spectrum.[4]

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Overview of experimental protocols for spectroscopic analysis.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. CAS 629-98-1: this compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. This compound | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Erucyl Alcohol: A Comprehensive ¹H and ¹³C NMR Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for erucyl alcohol ((Z)-docos-13-en-1-ol). The information presented herein is intended to support research, development, and quality control activities involving this long-chain unsaturated fatty alcohol. This document details experimental protocols for data acquisition and presents the spectral data in a clear, tabular format for ease of reference and comparison.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the proton and carbon-13 NMR chemical shifts, multiplicities, and assignments for the key functional groups within the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.34 | Multiplet | 2H | -CH=CH- (Olefinic protons) |

| 3.64 | Triplet | 2H | -CH₂-OH (Protons on carbon α to hydroxyl group) |

| 2.01 | Multiplet | 4H | -CH₂-CH= (Allylic protons) |

| 1.57 | Quintet | 2H | -CH₂-CH₂OH (Protons on carbon β to hydroxyl group) |

| 1.28 | Broad Singlet | ~30H | -(CH₂)n- (Methylene protons in the alkyl chain) |

| 0.88 | Triplet | 3H | -CH₃ (Terminal methyl protons) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 130.0 | -CH=CH- (Olefinic carbons) |

| 63.1 | -CH₂-OH (Carbon bearing the hydroxyl group) |

| 32.8 | -CH₂-CH₂OH (Carbon β to the hydroxyl group) |

| 29.7 - 29.1 | -(CH₂)n- (Methylene carbons in the alkyl chain) |

| 27.2 | -CH₂-CH= (Allylic carbons) |

| 25.7 | Carbon γ to the hydroxyl group |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ (Terminal methyl carbon) |

Experimental Protocols

The following is a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity and free from particulate matter.

-

Solvent: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) can be used for spectral referencing.

-

Internal Standard (for Quantitative NMR): For quantitative analysis, add a precisely weighed amount of a suitable internal standard. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.

-

NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.

2. NMR Spectrometer and Parameters

-

Instrumentation: The spectra should be acquired on a 300 MHz or higher field NMR spectrometer (e.g., Bruker AC-300).

-

Temperature: Maintain a constant temperature, typically 25°C, to ensure reproducibility.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is generally adequate for qualitative ¹H NMR. For quantitative measurements, a longer delay (at least 5 times the longest T₁ of the protons of interest) is necessary.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Referencing: Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon atom. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).

-

Number of Scans: A larger number of scans is required for ¹³C NMR due to its lower natural abundance and sensitivity. The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay: For qualitative spectra, a short relaxation delay (e.g., 2 seconds) can be used. For quantitative analysis, a much longer delay (e.g., 5-10 times the longest carbon T₁) is critical to allow for full relaxation of all carbon nuclei.

-

Spectral Width: A typical spectral width for ¹³C NMR is 0-220 ppm.

-

Referencing: Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

3. Data Processing

-

Apodization: Apply an exponential window function to improve the signal-to-noise ratio before Fourier transformation.

-

Fourier Transform: Transform the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline for accurate integration.

-

Integration: Integrate the signals to determine the relative ratios of different protons or carbons (in quantitative ¹³C NMR).

Visualizations

The following diagrams illustrate the chemical structure of this compound with NMR-relevant labeling and a general workflow for NMR spectroscopy.

Caption: Chemical structure of this compound with key NMR assignments.

Caption: General workflow of an NMR spectroscopy experiment.

Erucyl Alcohol: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucyl alcohol ((13Z)-docos-13-en-1-ol) is a long-chain, unsaturated fatty alcohol with the chemical formula C22H44O.[1][2] Its structure, featuring a long hydrophobic carbon chain and a single hydrophilic hydroxyl group, imparts amphiphilic properties that make it a valuable excipient in various industrial applications, including pharmaceuticals and cosmetics.[2] In the realm of drug development, this compound's solubility characteristics are pivotal for its role in formulations as an emulsifier, surfactant, and lubricant.[2] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details relevant experimental protocols, and illustrates its functional role in drug delivery systems.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, general descriptions consistently indicate that it is soluble in alcohols and most organic solvents while being practically insoluble in water.[3][4] The table below summarizes the available qualitative and estimated quantitative solubility information.

Note: Due to the scarcity of direct quantitative data for this compound, the solubility of oleyl alcohol (C18H36O), a structurally similar, shorter-chain unsaturated fatty alcohol, is provided as a rough estimate for some solvents. It is soluble in organic solvents like ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL.[5] This value should be used with caution as the longer carbon chain of this compound may lead to different solubility values.

| Solvent | Chemical Formula | Type | Qualitative Solubility of this compound | Estimated Quantitative Solubility of this compound |

| Acetone | C3H6O | Polar Aprotic | Soluble | Data not available |

| Chloroform | CHCl3 | Nonpolar | Soluble | Data not available |

| Ethanol | C2H5OH | Polar Protic | Soluble[3][4] | ~30 mg/mL (based on oleyl alcohol)[5] |

| Isopropanol | C3H8O | Polar Protic | Soluble | Data not available |

| Methanol | CH3OH | Polar Protic | Soluble | Data not available |

| Tetrahydrofuran (THF) | C4H8O | Polar Aprotic | Soluble | Data not available |

| Toluene | C7H8 | Nonpolar | Soluble | Data not available |

| Water | H2O | Polar Protic | Practically Insoluble | 0.0002347 mg/L (estimated)[6] |

Experimental Protocols: Determination of Solubility

While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a general method based on established principles for determining the solubility of a solid compound in an organic solvent can be employed. The following is a synthesized protocol.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The amount of this compound should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. To avoid precipitation, immediately filter the aliquot using a syringe filter that is compatible with the solvent and has been pre-warmed to the experimental temperature. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent in the desired units (e.g., mg/mL or g/100mL) by taking into account the dilution factor.

Mandatory Visualization

The solubility of this compound is a key determinant of its function in pharmaceutical formulations, particularly in the development of drug delivery systems. The following diagram illustrates the logical relationship between its solubility and its application.

Caption: Logical workflow of this compound's solubility and its applications.

This diagram illustrates how the inherent physicochemical properties of this compound, primarily its solubility in organic solvents and its amphiphilic nature, directly enable its use in various pharmaceutical applications. Its solubility is a prerequisite for its incorporation into non-aqueous or partially aqueous formulations, where it can function as an emulsifier, a solubility enhancer for poorly water-soluble active pharmaceutical ingredients (APIs), and a skin penetration enhancer. These properties also facilitate its role in the formation of more complex drug delivery systems like lamellar gel networks and mixed micelles.

References

- 1. This compound | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 629-98-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound, 629-98-1 [thegoodscentscompany.com]

Erucyl Alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, spectroscopic data, and key chemical reactions of erucyl alcohol. This compound, a long-chain unsaturated fatty alcohol, is a versatile compound with significant applications in various industrial and scientific fields, including its use as a lubricant, surfactant, and emulsifier.[1][] This document is intended to be a comprehensive resource for professionals in research, development, and quality control.

Chemical and Physical Properties

This compound, systematically known as (Z)-docos-13-en-1-ol, is a monounsaturated fatty alcohol with the chemical formula C₂₂H₄₄O.[1][][3] It is characterized by a 22-carbon chain with a single cis double bond at the 13th position and a terminal hydroxyl group.[3] This structure imparts both hydrophobic (the long carbon chain) and hydrophilic (the hydroxyl group) properties to the molecule, making it useful in a variety of applications.[1] this compound is typically a white, soft, and almost odorless solid at room temperature, though it can also appear as a colorless to pale yellow liquid.[1][4] It is derived from natural sources, most notably through the reduction of erucic acid, which is found in oils such as rapeseed and canola.[1]

Identifiers and Molecular Characteristics

The following table summarizes the key identifiers and molecular properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | (Z)-docos-13-en-1-ol | [][3] |

| Synonyms | cis-13-Docosenol, Erucic alcohol | [1][3][5] |

| CAS Number | 629-98-1 | [1][3][4][6] |

| Molecular Formula | C₂₂H₄₄O | [1][][3][4] |

| Molecular Weight | 324.58 - 324.6 g/mol | [][3][4] |

| InChI | InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9- | [1][3] |

| InChIKey | CFOQKXQWGLAKSK-KTKRTIGZSA-N | [1][3] |

| SMILES | CCCCCCCC/C=C\CCCCCCCCCCCCO | [1][3][7] |

Physical Properties

Quantitative physical data for this compound are presented below.

| Property | Value | Reference |

| Appearance | White, soft solid or colorless to light yellow liquid/powder | [1][4] |

| Melting Point | 33 - 35 °C | [][6] |

| Boiling Point | 225 °C at 5 mmHg | [][8] |

| Density | 0.847 g/cm³ | [] |

| Flash Point | 123.4 °C | |

| Refractive Index | 1.463 | |

| Solubility | Soluble in alcohol and most organic solvents; low solubility in water | [1] |

Spectroscopic Analysis and Experimental Protocols

Spectroscopic methods are essential for the structural elucidation and quality control of this compound. This section provides typical spectroscopic data and the methodologies for their acquisition.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions for its functional groups. A strong and broad O-H stretching band is observed in the region of 3300-3400 cm⁻¹, indicative of hydrogen bonding.[9][10] Additionally, a strong C-O stretching absorption appears around 1050-1073 cm⁻¹.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR [11]

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal of the FTIR spectrometer.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used.[3]

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then recorded.

-

Processing: The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound.

-

¹H NMR: Protons on the carbon adjacent to the hydroxyl group (C1) typically appear in the 3.4-4.5 ppm range.[9][10] The vinylic protons of the cis-double bond are observed around 5.3 ppm. The -OH proton signal can vary but is often a broad singlet.[10]

-

¹³C NMR: The carbon atom bonded to the hydroxyl group (C1) typically resonates in the 50-80 ppm range.[9] The sp² carbons of the double bond are found further downfield.

Experimental Protocol: ¹H NMR Spectroscopy [11]

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a standard 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 300 or 400 MHz NMR spectrometer.

-

Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Mass Spectrometry (MS)

Mass spectrometry of long-chain alcohols often shows characteristic fragmentation patterns, including alpha-cleavage (breaking the bond between the oxygen-bearing carbon and an adjacent carbon) and dehydration (loss of a water molecule).[10]

Experimental Protocol: GC-MS [11]

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC). A dilute solution of this compound in a volatile organic solvent is injected into the GC.

-

Chromatography: The sample is vaporized and separated on a capillary column.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., using Electron Impact ionization). The resulting fragments are separated by their mass-to-charge ratio by the mass analyzer.

Synthesis and Chemical Reactions

This compound is primarily synthesized by the reduction of erucic acid or its esters.[1] A common laboratory and industrial method for reducing esters to alcohols is the Bouveault-Blanc reduction, which uses sodium and an absolute alcohol.[12]

Key Reaction: Esterification

A significant reaction of this compound is esterification, where it reacts with a carboxylic acid to form an ester and water. This reaction is fundamental to producing various surfactants, lubricants, and emollients. The reaction is typically catalyzed by an acid.[13][14]

Experimental Protocol: Acid-Catalyzed Esterification of this compound This protocol is a generalized procedure based on common methods for the esterification of long-chain fatty alcohols.[13][15]

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (to remove water), equimolar amounts of this compound and a long-chain fatty acid (e.g., oleic acid) are added. A solvent that forms an azeotrope with water, such as toluene or xylene, is also added.

-

Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst like Amberlyst-15, is added to the mixture (typically 0.5-2 mol% relative to the limiting reagent).

-

Reaction: The mixture is heated to reflux with vigorous stirring. The water produced during the reaction is continuously removed and collected in the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.[13]

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The catalyst is neutralized (if using a soluble acid) or filtered off (if using a solid catalyst). The solvent is removed under reduced pressure.

-

Purification: The resulting crude ester is purified, typically by vacuum distillation or column chromatography, to yield the final product.

Esterification Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of an ester from this compound.

Caption: Workflow for the acid-catalyzed esterification of this compound.

Applications

The unique properties of this compound make it a valuable component in numerous applications across various industries:

-

Lubricants: It is used in the formulation of high-temperature lubricants and metalworking fluids.

-

Surfactants and Emulsifiers: Its amphiphilic nature makes it an excellent surfactant and emulsifier in cosmetics, personal care products, and pharmaceutical formulations.[1][]

-

Plastics and Polymers: It can be used as a plasticizer and mold lubricant.

-

Other Industrial Uses: It finds applications in textiles, rubber, and printing inks.

-

Chemical Intermediate: It serves as a precursor for the synthesis of other chemicals, particularly various esters.[1]

References

- 1. CAS 629-98-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pi Chemicals System - PI-47220 this compound (629-98-1) [internal.pipharm.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. This compound, 629-98-1 [thegoodscentscompany.com]

- 7. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 8. echemi.com [echemi.com]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. digital.csic.es [digital.csic.es]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

A Technical Guide to Erucyl Alcohol: Natural Sources, Derivation, and Potential Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucyl alcohol, a long-chain fatty alcohol, holds significant promise for various applications within the pharmaceutical and oleochemical industries. Its derivation from natural, renewable sources rich in its precursor, erucic acid, makes it an attractive alternative to petroleum-based products. This technical guide provides a comprehensive overview of the primary natural sources of erucic acid, focusing on high-erucic acid rapeseed oil and other promising botanical candidates. It details the methodologies for the conversion of erucic acid to this compound and the analytical techniques for its quantification. Furthermore, this guide explores the potential signaling roles of this compound by examining the established pathways of its parent molecule, erucic acid, and other very-long-chain fatty acids in plants, offering a foundation for future research and drug development endeavors.

Natural Sources of Erucic Acid: The Precursor to this compound

This compound is primarily derived from the chemical reduction of erucic acid (cis-13-docosenoic acid), a very-long-chain monounsaturated fatty acid (VLCFA). Erucic acid is found in significant quantities in the seed oils of several plant species, particularly within the Brassicaceae family. High-erucic acid rapeseed (HEAR) oil is a principal commercial source.[1] Other notable sources include Crambe abyssinica, Sinapis alba (white mustard), and Lunaria annua (honesty).

Quantitative Data on Erucic Acid Content

The erucic acid content of various natural sources is summarized in the table below, providing a comparative view for sourcing decisions.

| Plant Source | Scientific Name | Erucic Acid Content (%) in Seed Oil | References |

| High-Erucic Acid Rapeseed (HEAR) | Brassica napus | 20 - 54+ | [1][2][3] |

| Crambe | Crambe abyssinica | 50 - 65 | [4][5][6][7] |

| White Mustard | Sinapis alba | 28.0 - 53.2 | [][9] |

| Honesty | Lunaria annua | 38.1 - 44 | [10][11][12][13] |

From Erucic Acid to this compound: Experimental Protocols

The conversion of erucic acid to this compound is a critical step in its production. The most common method is the reduction of the carboxylic acid group. This can be achieved through several methods, including catalytic hydrogenation of erucic acid or its methyl ester derivative.

Extraction and Purification of Erucic Acid from Rapeseed Oil

This protocol outlines the saponification of rapeseed oil followed by the isolation and purification of erucic acid.

Materials:

-

High-erucic acid rapeseed oil

-

95% Ethanol

-

Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Warm water (50-60°C)

-

5 L flask with reflux condenser

-

Steam bath

-

Basket centrifuge or vacuum filtration setup

Procedure:

-

Saponification: In a 5 L flask, dissolve 340 g of KOH in 2.5 L of 95% ethanol with gentle shaking. Add 1330 g of rapeseed oil and reflux the mixture on a steam bath for 25-30 hours.[9]

-

Acidification: Pour the hot mixture into 15 L of warm water with stirring. Follow this by the addition of 700 cc of concentrated HCl.[9]

-

Washing: Allow the layers to separate (10-15 minutes). Siphon off the lower aqueous layer. Wash the remaining oil with two 1 L portions of warm water.[9]

-

Crystallization: Dissolve the washed oil in three times its volume of 95% ethanol and cool the mixture to a temperature between -10°C and 0°C for 6-8 hours to crystallize the erucic acid.[9]

-

Isolation and Recrystallization: Collect the crude erucic acid using a basket centrifuge or vacuum filtration. Recrystallize the crude product from an equal volume of 95% ethanol at 0°C to improve purity.[9]

-

Drying: Remove residual ethanol by heating the purified erucic acid to a constant weight on a steam bath under reduced pressure.[9]

Reduction of Erucic Acid Methyl Ester to this compound

This protocol describes a lab-scale reduction of methyl erucate to this compound using a chemical reducing agent.

Materials:

-

Methyl erucate

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., argon)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in dry THF.

-

Addition of Ester: Slowly add a solution of methyl erucate in dry THF to the LiAlH₄ suspension while stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

Quenching: After the reaction is complete (monitored by TLC or GC), cautiously quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

Extraction: Filter the resulting mixture and extract the filtrate with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Analytical Methodology for this compound Quantification

Accurate quantification of this compound is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this analysis.

GC-MS Analysis of this compound

Due to the high boiling point of long-chain fatty alcohols, a derivatization step is often necessary to increase their volatility for GC analysis.

Materials:

-

This compound sample

-

Internal standard (e.g., tetracosane)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous pyridine

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in a known volume of an appropriate solvent. Add a known amount of the internal standard.

-

Derivatization: In a GC vial, mix the sample solution with anhydrous pyridine and BSTFA. Heat the mixture at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30-60 minutes) to convert the hydroxyl group of this compound to a trimethylsilyl (TMS) ether.[7][14]

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Injector Temperature: Typically set around 280-300°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) at a controlled rate to separate the components.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a suitable mass range to detect the characteristic ions of the derivatized this compound.

-

-

Quantification: Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Potential Signaling Roles of this compound in Biological Systems

While direct research on the signaling pathways of this compound is currently limited, insights can be drawn from the known biological roles of its precursor, erucic acid, and other very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are crucial components of various lipids and are involved in plant development, stress responses, and defense against pathogens.[5][10][15]

Inferred Signaling Pathways Based on VLCFA Research

VLCFAs are precursors for the synthesis of sphingolipids and are components of cuticular waxes, both of which have signaling functions.[10][15] Perturbations in VLCFA levels can lead to significant developmental and stress-related phenotypes in plants.[5] It is plausible that this compound, as a derivative of a key VLCFA, could play a role in modulating these pathways, either directly or through its conversion to other signaling molecules.

The following diagram illustrates a generalized pathway of VLCFA involvement in plant stress signaling, which may provide a framework for investigating the potential roles of this compound.

Caption: Inferred signaling pathway of VLCFAs in plant stress response.

Experimental and Production Workflows

The following diagrams illustrate the workflows for the laboratory-scale extraction and conversion of erucic acid, and a conceptual industrial-scale production of this compound.

Caption: Lab-scale extraction and conversion of erucic acid to this compound.

Caption: Conceptual workflow for industrial production of this compound.

Conclusion and Future Directions

This compound, derived from high-erucic acid containing plant oils, represents a valuable bio-based chemical for the pharmaceutical and other industries. The methodologies for its production from natural sources are well-established. While its direct role in biological signaling pathways remains an area for further investigation, the known functions of its precursor, erucic acid, and other VLCFAs in plants suggest promising avenues for research. Future studies should focus on elucidating the specific signaling cascades in which this compound may be involved, which could unlock new applications in drug development and crop improvement.

References

- 1. CAS 629-98-1: this compound | CymitQuimica [cymitquimica.com]

- 2. [Effect of alcohol on the metabolic conversion of 14C erucic acid in the liver of rats receiving rapeseed or peanut oil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 6. This compound | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GB2106507A - Erucic acid esters - Google Patents [patents.google.com]

- 12. Role of ERK1/2 Signaling in Cinnabarinic Acid-Driven Stanniocalcin 2–Mediated Protection against Alcohol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 15. tandfonline.com [tandfonline.com]

A Technical Guide to the Biological Activities of Long-Chain Fatty Alcohols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain fatty alcohols (LCFAs) are high-molecular-mass, straight-chain primary alcohols, typically with a carbon backbone of 12 or more atoms.[1][2] Derived from natural fats, oils, and waxes, these molecules are not merely structural components in biological systems but also exhibit a wide array of biological activities.[1][2][3] Their amphipathic nature enables interaction with cell membranes, influencing membrane properties and the function of associated proteins.[2] This guide provides a comprehensive overview of the significant biological activities of LCFAs, including their antiviral, lipid-lowering, neuroprotective, anti-inflammatory, and antimicrobial properties. It details the underlying mechanisms of action, summarizes quantitative data, presents key experimental protocols, and visualizes complex pathways to serve as a resource for scientific and drug development applications.

Key Biological Activities and Mechanisms

Antiviral Activity: Docosanol

Docosanol, a saturated 22-carbon fatty alcohol, is an over-the-counter topical treatment for recurrent herpes labialis (cold sores) caused by the Herpes Simplex Virus (HSV).[4][5] Its mechanism is unique among antiviral agents as it does not target viral DNA replication but rather acts as a physical barrier to infection.[6]

Mechanism of Action: Docosanol works by inhibiting the fusion between the lipid envelope of the HSV and the host cell's plasma membrane.[6][7][8] When applied topically, docosanol integrates into the cell membranes of healthy skin cells. This integration is thought to alter the membrane in such a way that it prevents the virus from fusing with and entering the cell.[6] By blocking viral entry, docosanol effectively halts viral replication and spread, which can help shorten the healing time and duration of symptoms when applied at the first sign of an outbreak.[4][5][6]

Lipid Metabolism Regulation: Policosanols

Policosanol is a collective term for a mixture of LCFAs derived from sources like sugar cane wax, with octacosanol being its primary component.[9] It is widely recognized for its cholesterol-lowering effects.

Mechanism of Action: Clinical studies have shown that policosanol, at daily doses of 10 to 20 mg, can lower total cholesterol by 17-21% and low-density lipoprotein (LDL) cholesterol by 21-29%, while increasing high-density lipoprotein (HDL) cholesterol by 8-15%.[3] The precise mechanism is not fully elucidated, but it is distinct from that of statins. Evidence suggests policosanol may inhibit cholesterol synthesis at a step before the formation of mevalonate, though direct inhibition of HMG-CoA reductase is considered unlikely.[10] Additionally, animal studies indicate that policosanol may enhance LDL catabolism and processing, possibly through receptor-mediated pathways.[3]

Table 1: Summary of Clinical Effects of Policosanol on Lipid Profile

| Compound | Dosage (mg/day) | Duration | Effect on Total Cholesterol | Effect on LDL Cholesterol | Effect on HDL Cholesterol | Reference(s) |

|---|---|---|---|---|---|---|

| Policosanol | 10 - 20 | >8 weeks | ↓ 17% to 21% | ↓ 21% to 29% | ↑ 8% to 15% | [11] |

| Policosanol | 5 - 20 | 8 weeks | ↓ 10-20% | ↓ 10-20% | Not consistently proven |[11] |

Neuroprotective and Neurotrophic Effects

Specific LCFAs, notably hexacosanol (C26) and octacosanol (C28), have demonstrated significant neuroprotective and neurotrophic properties.

-

Hexacosanol (C26): Has been shown to possess neurotrophic properties in vitro and can promote the survival of cholinergic neurons after injury.[12][13] In vivo studies have shown that chronic administration of hexacosanol can protect hippocampal neurons from neurotoxic damage induced by kainic acid.[12] In one study, hexacosanol treatment spared 72% of neurons that would have otherwise died following the neurotoxin injection.[12]

-

Octacosanol (C28): Has been investigated for its protective effects in models of Parkinson's disease.[14][15] Policosanol mixtures rich in octacosanol have also been found to improve learning and memory impairment in animal models, potentially by boosting the cholinergic system and reducing oxidative stress.[16]

Table 2: Summary of Neuroprotective Effects of Specific LCFAs

| Compound | Model | Dosage | Key Finding | Reference(s) |

|---|---|---|---|---|

| n-Hexacosanol | Kainic acid-induced neurotoxicity in rats | 1 mg/kg (i.p.) | Spared 72% of vulnerable hippocampal neurons; inhibited associated locomotor hyperactivity. | [12] |

| Policosanol | Scopolamine-induced memory impairment in mice | 50, 100, 200 mg/kg | Significantly decreased escape latency and increased target quadrant activity in Morris Water Maze. |[16] |

Anti-inflammatory Activity

LCFAs can modulate inflammatory pathways, primarily by influencing the production of inflammatory mediators.